Duocarmycin TM

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Duocarmycins are a series of related natural products first isolated from Streptomyces bacteria in 1978 . They are known for their extreme cytotoxicity and represent a class of exceptionally potent antitumor antibiotics . As small-molecule, synthetic, DNA minor groove binding alkylating agents, duocarmycins are suitable to target solid tumors . They bind to the minor groove of DNA and alkylate the nucleobase adenine at the N3 position . The irreversible alkylation of DNA disrupts the nucleic acid architecture, which eventually leads to tumor cell death .

Synthesis Analysis

Synthetic analogues of the DNA-alkylating cytotoxins of the duocarmycin class have been extensively investigated in the past 40 years . This research has led to synthetic analogs including adozelesin, bizelesin, and carzelesin which progressed into clinical trials for the treatment of cancer .

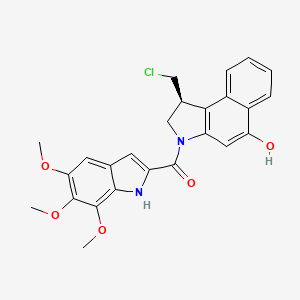

Molecular Structure Analysis

The molecular designs of synthetic duocarmycins have evolved from early SAR studies, through to modern applications for directed cancer therapy as prodrugs and antibody-drug conjugates in late-stage clinical development . The structure-based overview showcases the ingenious approaches to tune and target bioactivity, that continue to drive development of the elegant and powerful duocarmycin platform .

Chemical Reactions Analysis

The natural products CC-1065 and duocarmycin SA are irreversible DNA alkylators that react after docking in the minor groove . Their site-selectivity of DNA alkylation depends on structural features and stereochemistry .

科学的研究の応用

Structure-Activity Relationship (SAR) Studies

Duocarmycins have been extensively investigated in the past 40 years, driven by their high potency, their unusual mechanism of bioactivity, and the beautiful modularity of their structure−activity relationship (SAR) . SAR studies have explored the relationship of pharmacophore structure to DNA alkylation .

Prodrugs for Directed Cancer Therapy

Duocarmycins have evolved into modern applications for directed cancer therapy as prodrugs . Prodrugs are inactive compounds that are converted into their active form within the body. This approach can improve the selectivity and safety of chemotherapy .

Antibody-Drug Conjugates (ADCs)

Duocarmycins have been used in the development of antibody-drug conjugates (ADCs) for late-stage clinical development . ADCs are a class of therapeutics that deliver cytotoxic agents directly to cancer cells via specific antibodies .

DNA Alkylation

Duocarmycin TM induces sequence-selective alkylation of double-stranded DNA . Alkylation damages the DNA of cells, which prevents them from replicating, and this can lead to cell death .

Synthetic Analogues Development

An entire “duocarmycin family” of synthetic analogues with a broad range of aims and applications have been pursued . Simplified synthetic analogues such as the cyclopropa-benz[e]indoles (CBIs) have been developed, to retain the parent functionality but with greater chemical tractability .

作用機序

Target of Action

Duocarmycin TM, a potent antitumor antibiotic, primarily targets the DNA within cells . It binds to the minor groove of DNA and alkylates the nucleobase adenine at the N3 position . This sequence-selective alkylation of duplex DNA is a key aspect of Duocarmycin TM’s mode of action .

Mode of Action

The interaction of Duocarmycin TM with its target DNA involves the compound docking in the minor groove of the DNA . This binding allows Duocarmycin TM to alkylate the nucleobase adenine at the N3 position . This alkylation is irreversible and disrupts the architecture of the nucleic acid .

Biochemical Pathways

The primary biochemical pathway affected by Duocarmycin TM is DNA replication. The irreversible alkylation of DNA by Duocarmycin TM disrupts the nucleic acid architecture, which eventually leads to cell death . This makes Duocarmycin TM a highly potent antineoplastic compound .

Pharmacokinetics

It is known that duocarmycin tm is a small-molecule, synthetic compound , which suggests that it may have good bioavailability.

Result of Action

The result of Duocarmycin TM’s action is the death of tumor cells. By irreversibly alkylating DNA and disrupting its architecture, Duocarmycin TM inhibits DNA replication, leading to cell death . This extreme cytotoxicity makes Duocarmycin TM an exceptionally potent antitumor antibiotic .

Action Environment

It is known that duocarmycin tm is being used in the development of antibody-drug conjugates (adcs), which aim to create an optimal therapeutic window, balancing the effect of potent cell-killing agents on tumor cells versus healthy cells . This suggests that the action of Duocarmycin TM may be influenced by factors such as the presence of specific antibodies and the cellular environment of tumors.

Safety and Hazards

将来の方向性

The success of duocarmycins has transformed the treatment of HER2-positive breast cancer and has re-energized the field of ADC development . Given their advanced pharmaceutical properties, next-generation HER2-targeted ADCs have the potential to be active beyond traditional HER2-positive breast cancer and may be effective in cells with low expression of HER2 or ERBB2 mutations, opening a spectrum of new possible clinical applications .

特性

IUPAC Name |

[(1S)-1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indol-3-yl]-(5,6,7-trimethoxy-1H-indol-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23ClN2O5/c1-31-20-9-13-8-17(27-22(13)24(33-3)23(20)32-2)25(30)28-12-14(11-26)21-16-7-5-4-6-15(16)19(29)10-18(21)28/h4-10,14,27,29H,11-12H2,1-3H3/t14-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRHDGIYFJJUFKN-CQSZACIVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)C=C(N2)C(=O)N3CC(C4=C3C=C(C5=CC=CC=C54)O)CCl)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C2C(=C1)C=C(N2)C(=O)N3C[C@H](C4=C3C=C(C5=CC=CC=C54)O)CCl)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23ClN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Duocarmycin TM | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((3-Bromophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2570652.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2570655.png)

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3,4-dimethoxybenzoate](/img/structure/B2570667.png)

![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(3-chloro-4-methoxyphenyl)oxalamide](/img/structure/B2570669.png)

![N-[[5-[2-(diethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2,6-difluorobenzamide](/img/structure/B2570670.png)

![ethyl N-[(3-{[(4-fluorobenzoyl)(phenyl)amino]methyl}-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)carbonyl]glycinate](/img/structure/B2570671.png)

![1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]indole-3-carbonitrile](/img/structure/B2570673.png)